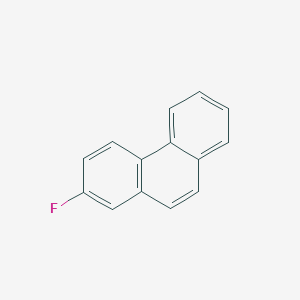

2-Fluorophenanthrene

Vue d'ensemble

Description

2-Fluorophenanthrene is a derivative of Phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . It consists of three fused benzene rings and is used to make dyes, plastics, pesticides, explosives, and drugs . The 2-Fluorophenanthrene variant has a fluorine atom attached, making its molecular formula C14H9F .

Molecular Structure Analysis

The molecular structure of 2-Fluorophenanthrene is similar to that of Phenanthrene but with a fluorine atom attached. The molecular weight is 196.22 , slightly higher than that of Phenanthrene due to the presence of the fluorine atom.Applications De Recherche Scientifique

Fluorescence Probes and Detection

A significant application of 2-fluorophenanthrene derivatives is in the field of fluorescence probes. For instance, commercially available 9-bromophenanthrene, a closely related compound, has been used as a fluorescence probe for the detection of trace palladium (Pd). This method demonstrates great potential in routine determination of Pd in various environments (Qin et al., 2016).

Chemical Synthesis and Modifications

2-Fluorophenanthrene and its analogs are often involved in chemical syntheses. For instance, room-temperature fluorination of aromatic molecules, such as phenanthrene, leads to the formation of fluorophenanthrenes, which are useful intermediates in organic synthesis (Stavber & Zupan, 1981).

Magnetic Resonance Studies

In magnetic resonance studies, compounds like 1-fluorobenzo[c]phenanthrene, which exhibit significant 13C–19F coupling, are of interest. These studies reveal the interactions at the molecular level and can be instrumental in understanding the properties of fluorinated aromatic compounds (Hsee & Sardella, 1990).

Fluorescent Amino Acids

Fluorophenanthrene derivatives have been utilized in the development of fluorescent amino acids. These amino acids are crucial for studying protein structure, dynamics, and interactions in both in vitro and in vivo systems. They offer a non-invasive way to observe biological processes at a molecular level (Summerer et al., 2006).

Zinc Chemosensors

Development of fluorescent zinc chemosensors, which includesthe utilization of various fluorophores such as 2-fluorophenanthrene derivatives, is crucial for zinc detection in biological and environmental samples. These chemosensors play a pivotal role in understanding the biological importance of zinc (Li, Yin, & Huo, 2016).

NMR Spectroscopy

Monofluorinated polycyclic aromatic hydrocarbons (F-PAHs), including 2-fluorophenanthrene, are significant in NMR spectroscopy for analytical, environmental, and toxicological studies. Their close resemblance to parent PAHs in physico-chemical properties makes them ideal for detailed NMR characterization (Lutnaes et al., 2005).

Fluorescence Microscopy

2-Fluorophenanthrene derivatives have applications in fluorescence microscopy. This technology, including two-photon fluorescence microscopy, is vital in biological imaging, allowing non-invasive study of biological specimens with submicrometer resolution. The unique properties of fluorophores derived from such compounds contribute to high-contrast images and localized photochemical reactions (So et al., 2000).

Biochemical and Cellular Studies

Fluorophenanthrene-based fluorescent amino acids are extensively used in biochemical and cellular studies. These compounds enable the labeling of peptides and proteins without disrupting their native biomolecular properties, facilitating the study of protein–protein interactions and nanoscopic events (Cheng et al., 2020).

Propriétés

IUPAC Name |

2-fluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUPASIKQIWSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565815 | |

| Record name | 2-Fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenanthrene | |

CAS RN |

523-41-1 | |

| Record name | 2-Fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

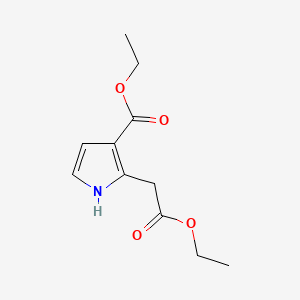

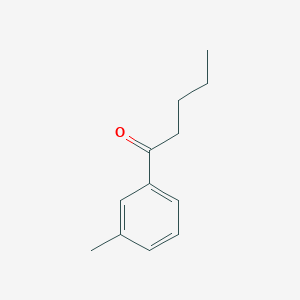

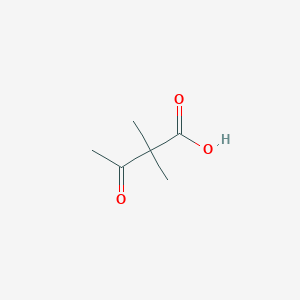

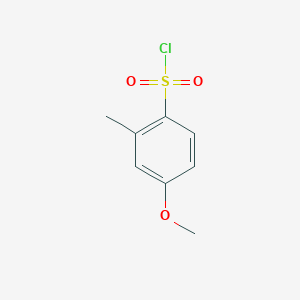

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)